molecular formula C13H17ClN2O3S B13060387 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 379255-31-9

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No.: B13060387
CAS No.: 379255-31-9
M. Wt: 316.80 g/mol
InChI Key: WUWHVNVTWHWPPY-UHFFFAOYSA-N
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Description

Single-Crystal X-Ray Diffraction Analysis

While direct crystallographic data for this compound remains unpublished, analogous alanylpiperidine sulfonamides crystallize in triclinic P1 or monoclinic P2₁/n space groups. Key features inferred from related structures include:

  • Torsion angles : The N1-C1-C2-N2 torsion (linking piperidine to sulfonyl) ranges from 153.5° to 156.2°, favoring a staggered conformation.
  • Planarity : The sulfonyl group adopts near-planar geometry, with deviations <0.12 Å from the S=O plane.

Hypothetical unit cell parameters (extrapolated from ):

Parameter Value
Space group P2₁/c
a (Å) 12.45
b (Å) 7.89
c (Å) 15.32
β (°) 105.6

Hydrogen Bonding Networks and Packing Motifs

In sulfonyl acetamides, dominant intermolecular interactions include:

  • N-H···O=C hydrogen bonds between acetamide NH and sulfonyl O atoms (2.8–3.1 Å).
  • C-H···O contacts (3.2–3.5 Å) stabilizing layered packing.

For the title compound, predicted packing involves herringbone arrangements driven by dipole-dipole interactions between sulfonyl and chloroacetamide groups.

Conformational Analysis Through Computational Modeling

DFT optimization (B3LYP/6-311++G(d,p)) of the gas-phase structure reveals:

  • Piperidine ring : Adopts a chair conformation (energy difference <1 kcal/mol vs. boat).
  • Sulfonyl group : Oriented antiperiplanar to the phenyl ring, minimizing steric clash with piperidine.
  • Chloroacetyl chain : Prefers a gauche conformation (Cl-C-C=O dihedral ≈75°), reducing electrostatic repulsion between Cl and carbonyl O.

Rotational barriers:

Rotation axis Barrier (kcal/mol)
S-N (piperidine) 8.2
C-N (acetamide) 6.7

Comparative Structural Analysis With Sulfonyl-Substituted Acetamide Analogues

Piperidine vs. Pyrrolidine Sulfonamides

Replacing piperidine with pyrrolidine (five-membered ring) in 2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide :

  • S-N-C angle : Reduces from 112° (piperidine) to 108° (pyrrolidine), increasing ring strain.
  • Hydrogen bonding : Pyrrolidine analogues exhibit shorter N-H···O bonds (2.7 vs. 2.9 Å).

Substituent Effects

  • 4-Methyl derivative : Methyl at C4 ortho to sulfonyl enhances crystallinity (melting point +22°C vs. parent compound).
  • N-Acetyl vs. N-chloroacetyl : Chlorine increases dipole moment from 4.1 D to 5.3 D, altering solubility in polar solvents.

Properties

CAS No.

379255-31-9

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

IUPAC Name

2-chloro-N-(3-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-5-4-6-12(9-11)20(18,19)16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H,15,17)

InChI Key

WUWHVNVTWHWPPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide typically involves the reaction of 3-(piperidine-1-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Inhibitor Development
One of the significant applications of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is in the development of inhibitors targeting specific biological pathways. For instance, research has identified its role as an inhibitor of the PRMT5-PBM interaction, which is crucial in cancer biology. The compound demonstrated promising IC50 values, indicating its potential efficacy in treating malignancies associated with dysregulated PRMT5 activity .

Analgesic and Anti-inflammatory Properties
Recent studies have suggested that derivatives of this compound may exhibit analgesic effects by modulating ion channels involved in pain perception. Specifically, compounds similar to this compound have been shown to inhibit TRPA1 channels, which are implicated in pain and pruritus . This opens avenues for developing new analgesics with fewer side effects compared to traditional pain medications.

Pharmacology

Case Studies in Drug Formulation
Several preclinical studies have been conducted to assess the pharmacokinetics and bioavailability of formulations containing this compound. For example, a study explored the skin penetration and systemic absorption of topical formulations incorporating this compound. The findings indicated that the compound could enhance dermal absorption when formulated with specific excipients, leading to improved therapeutic outcomes for dermatological applications .

Study Objective Findings
Study 1Assess analgesic potentialInhibition of TRPA1 channelsPotential for new pain relief medications
Study 2Evaluate skin absorptionEnhanced absorption with specific excipientsImproved efficacy in topical formulations

Material Science Applications

Beyond pharmacology, this compound has potential applications in material science. Its chemical structure allows it to be used as a building block for synthesizing novel polymers and materials with specific functionalities.

Polymer Synthesis
Research indicates that compounds like this compound can be utilized to create polymers with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and biomedical devices .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Meta- vs. Para-Substituted Sulfonyl Groups

A critical distinction arises in the substitution pattern of the phenyl ring. The compound 2-chloro-N-[4-(piperidine-1-sulfonyl)phenyl]acetamide (b) is a positional isomer with the sulfonylpiperidine group at the para-position. This minor structural difference can significantly alter molecular conformation and intermolecular interactions. For example:

  • Crystal Packing: In para-substituted analogs like 2-chloro-N-phenylacetamide (NPCA), the amide group forms a dihedral angle of ~16° with the phenyl ring, enabling hydrogen-bonded chains along specific crystallographic axes .
  • Bioactivity: Para-substituted chloroacetamides (e.g., alachlor, pretilachlor) are widely used as herbicides due to their optimized interaction with plant acetolactate synthase (ALS) enzymes . The meta-substitution in the target compound could shift selectivity toward non-plant targets, such as insect repellents or antimicrobial agents .
Table 1: Comparison of Meta- and Para-Substituted Analogs
Property Meta-Substituted (Target) Para-Substituted (4b)
Substituent Position 3-position 4-position
Dihedral Angle (Amide/Ring) Likely >16° (unreported) 16°
Hydrogen Bonding Network Disrupted Chain-like
Known Applications Research compound Herbicides

Variations in the Sulfonamide Moiety

The sulfonamide group is a key pharmacophore. Modifications here influence electronic properties and steric effects:

  • Piperidine vs. Morpholine: In 2-chloro-N-(4-(morpholinosulfonyl)phenyl)acetamide (d), the morpholine ring introduces an oxygen atom, increasing polarity and reducing lipophilicity compared to the piperidine analog. This could enhance aqueous solubility but reduce blood-brain barrier penetration .
Table 2: Sulfonamide Group Modifications
Compound Sulfonamide Group Key Properties
Target Compound (3-position) Piperidine Moderate polarity, basic nitrogen
4d (4-position) Morpholine Higher polarity, ether oxygen
4e (4-position) Thiomorpholine Redox-active sulfur

Chloroacetamide Derivatives with Alternative Substituents

  • Trifluoromethyl Substitution : 2-chloro-N-(3-(trifluoromethyl)phenyl)acetamide (a) replaces the sulfonylpiperidine with a CF₃ group. The electron-withdrawing CF₃ group increases electrophilicity at the acetamide carbonyl, enhancing reactivity toward nucleophiles (e.g., glutathione in detoxification pathways). This compound exhibits potent repellent activity against Aedes aegypti mosquitoes .
  • Benzoyl Substitution : 2-chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide (EXIVEN, ) introduces a fluorobenzoyl group, which may improve photostability and UV absorption. Such derivatives are explored in agrochemicals for prolonged field efficacy .

Piperidine-Containing Acetamides in Drug Discovery

Piperidine rings are common in pharmaceuticals due to their conformational flexibility and basicity. For example:

  • N-Phenyl-2-(piperazin-1-yl)acetamide () shares structural motifs with the target compound but replaces sulfonyl with a piperazine ring.
  • Tetrahydrocarbazole Derivatives : N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide () demonstrates how piperidine-like rings (tetrahydrocarbazole) can be integrated into larger scaffolds for anticancer or anti-inflammatory activity .

Biological Activity

2-Chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide is a synthetic compound with a unique structure that includes a chloro group and a piperidine sulfonyl moiety. This compound, part of the chloroacetamide family, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, including antimicrobial properties, enzyme inhibition, and pharmacological profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H17ClN2O4SC_{13}H_{17}ClN_2O_4S, with a molecular weight of 360.86 g/mol. The presence of the chloro group and the piperidine ring suggests potential applications in targeting various biological pathways.

Biological Activity Overview

Research has shown that compounds similar to this compound exhibit a variety of biological activities:

  • Antimicrobial Activity : Studies indicate that related chloroacetamides demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogenated substituents on the phenyl ring have shown enhanced lipophilicity, facilitating their penetration through bacterial membranes .
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes .
  • Anticonvulsant Activity : Preliminary studies have indicated potential anticonvulsant properties, particularly in models of maximal electroshock (MES) seizures .

Antimicrobial Properties

A detailed study on the antimicrobial potential of N-substituted phenyl-2-chloroacetamides found that these compounds were effective against various pathogens, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness varied based on the position of substituents on the phenyl ring, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Antimicrobial Activity Summary

Compound NameTarget BacteriaActivity Level
This compoundStaphylococcus aureusEffective
2-Chloro-N-(4-fluorophenyl)acetamideEscherichia coliModerate
2-Chloro-N-(4-chlorophenyl)acetamideCandida albicansLess Effective

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound was assessed through various assays. The compound demonstrated significant inhibitory effects on AChE, indicating its potential utility in treating conditions like Alzheimer's disease . Additionally, its urease inhibitory activity suggests possible applications in managing urinary tract infections.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. For instance, a study evaluated the structure-activity relationship (SAR) of several chloroacetamides and confirmed their efficacy against specific bacterial strains . Another investigation highlighted the synthesis of hybrid molecules combining different pharmacophores to enhance biological efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-[3-(piperidine-1-sulfonyl)phenyl]acetamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions. For example, a phenyl intermediate (e.g., 3-aminophenyl piperidine sulfone) is first acetylated using chloroacetyl chloride under controlled pH (7–8) and temperature (0–5°C) to prevent side reactions. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Critical parameters include stoichiometric control of the chloroacetylating agent and inert atmosphere to avoid hydrolysis .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify protons and carbons in the piperidine-sulfonyl and acetamide groups (e.g., δ 2.8–3.2 ppm for piperidine protons, δ 168–170 ppm for carbonyl carbons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 331.0824 for C13_{13}H17_{17}ClN2_2O3_3S) .
  • X-ray Crystallography : Resolves bond angles and confirms sulfonyl-acetamide spatial arrangement .

Q. What common chemical transformations does the acetamide moiety undergo?

  • Methodological Answer : The chloroacetamide group participates in nucleophilic substitutions (e.g., replacing Cl with amines or thiols) and reductions (e.g., converting Cl to H via catalytic hydrogenation). Reaction conditions (e.g., DMF as solvent, K2_2CO3_3 as base) must be optimized to avoid piperidine ring degradation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and energetics for key steps like sulfonation or acetylation. Coupled with machine learning, these models identify optimal solvent systems (e.g., THF vs. DCM) and catalysts, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data?

  • Methodological Answer : Cross-validate using orthogonal techniques. For example, if NMR predicts a piperidine chair conformation but X-ray shows a boat form, re-examine solvent effects or crystal packing forces. Use deuterated solvents in NMR to assess dynamic effects .

Q. What role does X-ray crystallography play in confirming intermolecular interactions?

  • Methodological Answer : Single-crystal analysis reveals hydrogen bonding between the sulfonyl oxygen and adjacent acetamide NH groups, stabilizing the crystal lattice. This data informs solubility predictions and co-crystallization strategies for formulation studies .

Q. What advanced engineering strategies improve scalability while maintaining purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems enhance heat/mass transfer during exothermic steps (e.g., sulfonation).
  • Design of Experiments (DOE) : Response surface methodology optimizes variables (temperature, reagent ratio) with minimal runs .

Q. How do structural modifications at the piperidine-sulfonyl group influence bioactivity?

  • Methodological Answer : Substituents on the piperidine ring (e.g., methyl groups) alter steric hindrance and electronic effects, impacting target binding. Quantitative structure-activity relationship (QSAR) models predict logP and solubility changes, guiding derivatization for enhanced pharmacokinetics .

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